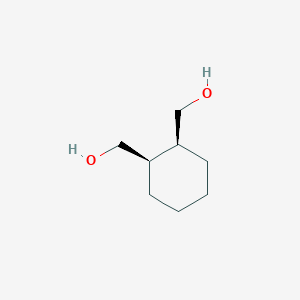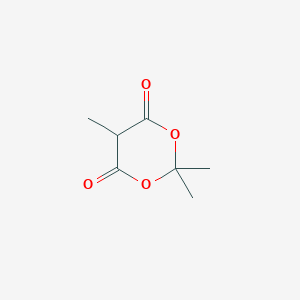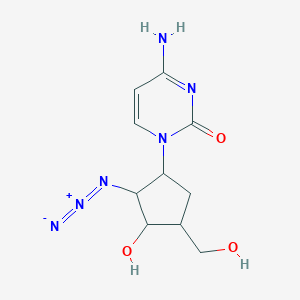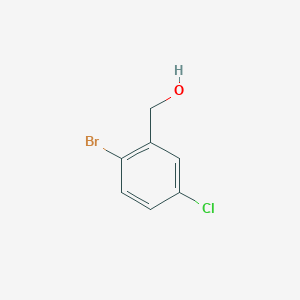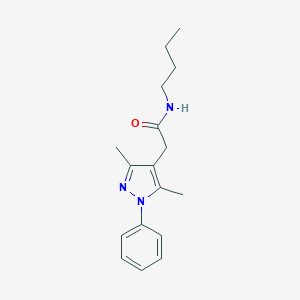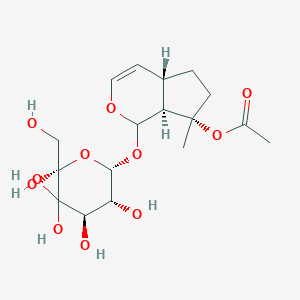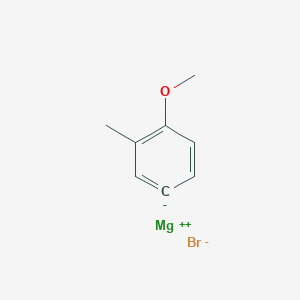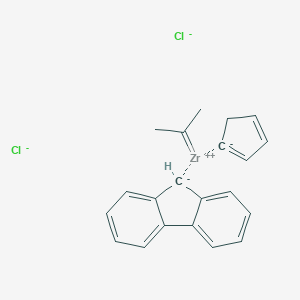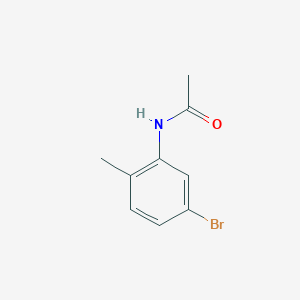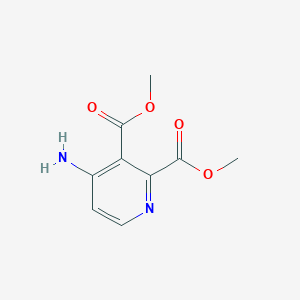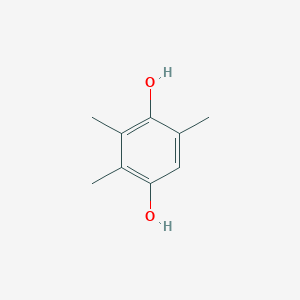![molecular formula C16H17N3O2 B050318 4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone CAS No. 125068-43-1](/img/structure/B50318.png)
4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core and a cyclopentenyl group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Cyclopentenyl Group: This step might involve the reaction of the pyridazinone intermediate with a cyclopentenyl derivative under specific conditions, such as the presence of a base or a catalyst.
Final Coupling Reaction: The final step could involve coupling the intermediate with an amine derivative to introduce the amino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the cyclopentenyl group to a more oxidized state.
Reduction: Reduction reactions could target the pyridazinone core or the cyclopentenyl group.
Substitution: Substitution reactions might involve replacing the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Molecular Targets: Such as enzymes, receptors, or DNA.
Pathways Involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.
類似化合物との比較
Similar Compounds
4,5-Dihydro-3(2H)-pyridazinones: Other derivatives with different substituents.
Cyclopentenyl Amines: Compounds with similar cyclopentenyl groups but different core structures.
Uniqueness
The unique combination of the pyridazinone core and the cyclopentenyl group in 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone might confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
特性
CAS番号 |
125068-43-1 |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC名 |
3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H17N3O2/c1-10-13(6-8-15(10)20)17-12-4-2-11(3-5-12)14-7-9-16(21)19-18-14/h2-5,17H,6-9H2,1H3,(H,19,21) |
InChIキー |
IPSXUKGVYYVUEM-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
正規SMILES |
CC1=C(CCC1=O)NC2=CC=C(C=C2)C3=NNC(=O)CC3 |
| 125068-43-1 | |
同義語 |
4,5-dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3(2H)-pyridazinone NSP 804 NSP-804 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
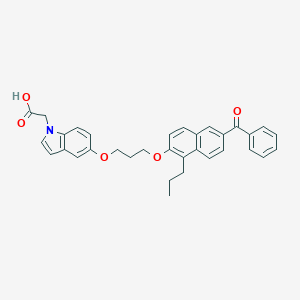
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
